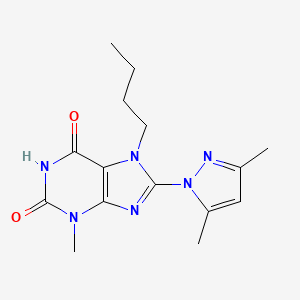
8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a pyrazolyl group attached to the purine ring, which imparts unique chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolyl precursor, which is then coupled with the purine derivative under specific reaction conditions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality product suitable for various applications .
化学反应分析
Types of Reactions
8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Substitution: The pyrazolyl and purine rings can undergo substitution reactions with different reagents to form substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolyl-purine compounds .
科学研究应用
8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione has several scientific research applications, including:
作用机制
The mechanism of action of 8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds include other pyrazolyl-purine derivatives such as:
- 3,5-Dimethylpyrazolyl-purine
- 7-Butyl-3-methylpurine
- 3,5-Dimethylpyrazolyl-borate complexes .
Uniqueness
8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione is unique due to its specific substitution pattern and the presence of both pyrazolyl and purine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
生物活性
8-(3,5-Dimethylpyrazolyl)-7-butyl-3-methyl-1,3,7-trihydropurine-2,6-dione, a purine derivative, has garnered attention for its potential biological activities. This compound is structurally related to various pharmacologically active substances and has been investigated for its effects in different biological systems.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrazole moiety which is significant in determining its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various pathogens.
- Antitubercular Activity : Similar compounds have shown efficacy against Mycobacterium tuberculosis, indicating potential for this derivative as well .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially influencing glucose metabolism and other physiological processes.
Antimicrobial Properties
A study conducted on derivatives of pyrazolyl-pyrimidinones demonstrated that modifications to the pyrazole ring can enhance antimicrobial activity. The structure-activity relationship (SAR) analysis indicated that certain substitutions could significantly improve efficacy against bacterial strains .
Antitubercular Activity
In a series of experiments assessing the antitubercular properties of related compounds, it was found that specific structural features are crucial for activity against M. tuberculosis. Compounds with a similar backbone to this compound showed promising results in inhibiting bacterial growth in vitro .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Potential activity against various pathogens | |
| Antitubercular | Efficacy against M. tuberculosis | |
| Enzyme Inhibition | Possible inhibition of metabolic enzymes |
The proposed mechanism of action for this compound involves interaction with specific receptors or enzymes within the target cells. For instance, its potential role as an enzyme inhibitor may involve competitive inhibition, altering the normal metabolic pathways and leading to therapeutic effects.
属性
IUPAC Name |
7-butyl-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c1-5-6-7-20-11-12(19(4)15(23)17-13(11)22)16-14(20)21-10(3)8-9(2)18-21/h8H,5-7H2,1-4H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIDBNYIEYWZQDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(N=C1N3C(=CC(=N3)C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














